Simendan

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmacological Profile

Mechanism of Action:

- Calcium Sensitization: Simendan increases the sensitivity of the cardiac myofilaments to calcium, improving contractility without significantly increasing myocardial oxygen demand.

- Vasodilation: It opens ATP-sensitive potassium channels in vascular smooth muscle, leading to vasodilation and reduced preload and afterload on the heart.

Clinical Applications

This compound has been investigated for various clinical applications beyond its initial indication for heart failure. Below is a summary of its major applications:

Case Studies

- Acute Heart Failure Management:

- Cardiogenic Shock:

- Pulmonary Hypertension:

Recent Research Findings

Recent systematic reviews have focused on the efficacy and safety of this compound across various conditions:

- A systematic review published in 2024 assessed the use of levothis compound in septic patients, indicating potential advantages over placebo, such as improved hemodynamic stability and reduced mortality rates .

- Another review highlighted the expanding clinical applications of levothis compound beyond heart failure, emphasizing its role in critical care settings and ongoing investigations into its use for other cardiovascular conditions .

Mécanisme D'action

Target of Action

Simendan, also known as Levothis compound, primarily targets cardiac troponin C in a calcium-dependent manner . Troponin C is a protein found in cardiac myocytes (heart muscle cells) that plays a crucial role in the regulation of cardiac contraction.

Mode of Action

This compound increases the sensitivity of the heart to calcium, thus enhancing cardiac contractility without a rise in intracellular calcium . It binds to cardiac troponin C in a calcium-dependent manner, which results in increased contractility . Additionally, this compound relaxes vascular smooth muscle by opening adenosine triphosphate (ATP)-sensitive potassium channels .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the calcium sensitivity of myocytes and the opening of ATP-sensitive potassium channels . By binding to troponin C, this compound increases the sensitivity of myocytes to calcium, enhancing contractility . The opening of ATP-sensitive potassium channels leads to the relaxation of vascular smooth muscle .

Pharmacokinetics

The pharmacokinetics of this compound are linear at the therapeutic dose range of 0.05–0.2 μg/kg/minute . The parent drug, this compound, has a short half-life of about 1 hour, enabling a fast onset of drug action . The effects are long-lasting due to the active metabolite or-1896, which has an elimination half-life of 70–80 hours in patients with heart failure .

Result of Action

The molecular and cellular effects of this compound’s action result in increased cardiac contractility and vasodilation . This leads to an increased force of contraction, decreased preload, and decreased afterload, reducing the workload on the heart . These effects contribute to the alleviation of symptoms in patients with heart failure .

Action Environment

The action of this compound is influenced by the physiological environment of the heart. Its effectiveness can be modulated by factors such as the presence of other drugs, the patient’s health status, and the severity of heart failure .

Analyse Biochimique

Biochemical Properties

Simendan plays a significant role in biochemical reactions. It has been observed to have positive inotropic and vasodilator effects . The drug interacts with various enzymes and proteins, primarily those involved in calcium regulation, to enhance myocardial function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating calcium sensitivity, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by sensitizing the heart to calcium, thereby enhancing contractility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been administered intravenously to healthy volunteers in doses from 0.1 to 10.0 mg to define its safety and dose-response effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses have been associated with increased inotropic effects, while lower doses primarily result in vasodilation .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors related to calcium regulation. Its effects on metabolic flux or metabolite levels are primarily related to its role in enhancing myocardial contractility .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the circulatory system. Its effects on localization or accumulation are primarily related to its role in enhancing myocardial contractility .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of cardiac cells, where it interacts with proteins involved in calcium regulation to enhance myocardial contractility .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Simendan implique la réaction de l'acide 4-méthyl-6-oxo-1,4,5,6-tétrahydropyridazine-3-carboxylique avec l'hydrate d'hydrazine pour former la 4-méthyl-6-hydrazino-1,4,5,6-tétrahydropyridazine-3-one. Cet intermédiaire est ensuite mis en réaction avec le 4-(4-aminophényl)hydrazinecarboxamide pour donner this compound .

Méthodes de production industrielle

Un procédé industriel amélioré pour la préparation de this compound de haute pureté implique le traitement du this compound brut avec un acide organique pour précipiter le composé, suivi de l'isolement du this compound pur du précipité. Cette méthode garantit que le produit final est pharmaceutiquement acceptable sans impureté supérieure à 0,2 pour cent .

Analyse Des Réactions Chimiques

Types de réactions

Simendan subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.

Substitution : this compound peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner différents dérivés oxydés de this compound, tandis que la réduction peut produire des formes réduites du composé.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes de sensibilisation au calcium et d'ouverture des canaux potassiques.

Biologie : Investigué pour ses effets sur la sensibilité au calcium cellulaire et l'activité des canaux potassiques.

Médecine : Principalement utilisé dans le traitement de l'insuffisance cardiaque aiguë.

Industrie : Utilisé dans le développement de nouveaux agents inotropes et sensibilisateurs au calcium pour le traitement de l'insuffisance cardiaque.

Mécanisme d'action

This compound exerce ses effets par un double mécanisme d'action :

Sensibilisation au calcium : this compound augmente la sensibilité des myocytes cardiaques au calcium en se liant à la troponine C cardiaque.

Ouverture des canaux potassiques : this compound ouvre les canaux potassiques sensibles à l'adénosine triphosphate dans les cellules musculaires lisses vasculaires, ce qui entraîne une vasodilatation.

Comparaison Avec Des Composés Similaires

Composés similaires

Dobutamine : Un autre agent inotrope utilisé dans le traitement de l'insuffisance cardiaque. Contrairement à Simendan, la dobutamine agit principalement en augmentant les niveaux de calcium intracellulaire.

Milrinone : Un inhibiteur de la phosphodiestérase qui augmente les niveaux intracellulaires de monophosphate cyclique d'adénosine, ce qui entraîne une augmentation de l'afflux de calcium et une amélioration de la contractilité cardiaque.

Unicité de this compound

This compound est unique en raison de son double mécanisme d'action, qui combine la sensibilisation au calcium à l'ouverture des canaux potassiques. Cela lui permet d'améliorer la contractilité cardiaque sans augmenter de manière significative les niveaux de calcium intracellulaire, réduisant ainsi le risque d'arythmies et d'autres effets secondaires liés au calcium .

Activité Biologique

Simendan, a calcium-sensitizing compound, is primarily known through its active enantiomer, levothis compound. This compound has garnered attention for its unique pharmacological properties and therapeutic applications, particularly in the management of acute heart failure. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles.

This compound operates through two primary mechanisms:

- Calcium Sensitization : this compound enhances the sensitivity of cardiac myofilaments to calcium ions by binding to cardiac troponin C. This mechanism increases myocardial contractility without raising intracellular calcium levels, thus reducing the risk of calcium overload and associated toxicity .

- Vasodilation : The compound also opens ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, leading to vasodilation. This effect reduces both preload and afterload on the heart, improving cardiac output while minimizing myocardial oxygen demand .

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile that supports its clinical use:

- Absorption and Distribution : Following intravenous administration, this compound displays rapid absorption and a small volume of distribution (mean Vd: 8.5 to 14.1 L). The drug's elimination half-life ranges from approximately 0.83 to 1.77 hours .

- Enantiomeric Profile : this compound consists of two enantiomers—levothis compound (the active form) and dextrothis compound. Studies indicate minor pharmacokinetic differences between these enantiomers, with levothis compound being primarily responsible for therapeutic effects .

- Clinical Implications : The linear correlation between plasma concentration and hemodynamic effects allows for precise dose adjustments during treatment, making it suitable for acute settings like cardiogenic shock or severe heart failure .

Clinical Efficacy

This compound has been evaluated in various clinical studies demonstrating its effectiveness in treating heart failure:

- Case Study Overview : A retrospective analysis involving patients with cardiac amyloidosis showed that levothis compound significantly improved urinary output and reduced body weight during hospitalization, indicating enhanced fluid management in heart failure patients .

- Efficacy in Different Populations : In patients with advanced heart failure or those undergoing cardiac surgery, this compound has been shown to improve hemodynamic parameters such as ejection fraction and cardiac output. Its use has expanded beyond heart failure to include conditions like pulmonary hypertension and right ventricular failure .

Safety Profile

The safety of this compound has been well-documented across multiple studies:

- Adverse Effects : Generally well-tolerated, the most common side effects include hypotension and transient vasovagal reactions. Serious adverse events are rare but can occur in sensitive populations .

- Long-term Safety : Long-term studies have indicated that levothis compound does not adversely affect renal function or electrolyte balance, making it a viable option for prolonged use in chronic heart failure management .

Summary of Research Findings

Propriétés

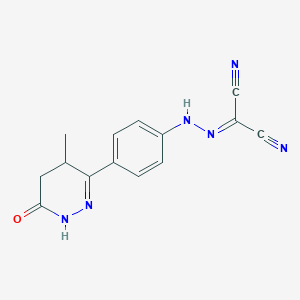

IUPAC Name |

2-[[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]hydrazinylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXMKTBCFHIYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861357 | |

| Record name | Simendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131741-08-7 | |

| Record name | Simendan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131741087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simendan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Simendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIMENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349552KRHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.